molecular formula C6H4Cl2O3S2 B061478 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride CAS No. 175201-87-3

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride

Cat. No.: B061478
CAS No.: 175201-87-3
M. Wt: 259.1 g/mol
InChI Key: XXPNDZHWWJGGSX-UHFFFAOYSA-N
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Description

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is a chemical compound with the molecular formula C6H4Cl2O3S2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chloro, methylsulfonyl, and carbonyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride typically involves the chlorination of 4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the thiophene ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Formation of thiophene derivatives with various functional groups.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(Chlorocarbonyl)Thien-3-yl Methyl Sulphone
  • 3-Chloro-2-(Chlorocarbonyl)-4-(Methylsulfonyl)Thiophene

Uniqueness

3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and functionality are required.

Properties

IUPAC Name

3-chloro-4-methylsulfonylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPNDZHWWJGGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370936
Record name 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-87-3
Record name 3-Chloro-4-(Methylsulfonyl)Thiophene-2-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-87-3
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